molecular formula C7H3BrF2N2O B2696742 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1393540-54-9

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B2696742
CAS No.: 1393540-54-9
M. Wt: 249.015
InChI Key: UXHLHHBQVKWZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3,3-difluoro-2-nitropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridin-2-one ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLHHBQVKWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogen peroxide (30% aqueous, 2.019 mL, 19.77 mmol) was added dropwise to a stirred mixture of 2-amino-5-bromopyridine (1.71 g, 9.88 mmol), ferrocene (0.184 g, 0.988 mmol), and ethyl bromodifluoroacetate (3.82 mL, 29.7 mmol) in DMSO (50 mL) under an argon atmosphere. The reaction mixture was stirred at room temperature for 23 h. sulfuric acid (1.054 mL, 19.77 mmol) was added, and the reaction mixture was stirred at room temperature for 72 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (1.19 g, 4.78 mmol, 48.4% yield) as a light purple solid. M+1: 248.9.
Quantity
2.019 mL
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Quantity
1.054 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48.4%

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